(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate
Description
This compound belongs to the benzotriazinone class, characterized by a fused benzo-triazine ring system with a ketone group at position 4. The structure is further modified by a methyl ester linkage to a 2-(3,4-dimethoxyphenyl)acetate group. The 3,4-dimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may enhance metabolic stability and modulate biological interactions.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-24-15-8-7-12(9-16(15)25-2)10-17(22)26-11-21-18(23)13-5-3-4-6-14(13)19-20-21/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDDJAFJMJJFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of Anthranilamide Derivatives
The benzo[d]triazin-4(3H)-one scaffold is typically synthesized via diazotization of anthranilamide (2 ) or anthranilohydrazide (4 ).
Method A (Anthranilamide Route):
- Reagents: Anthranilamide (13.6 g, 0.1 mol), NaNO₂ (11.3 g, 0.198 mol), 8 M HCl (50 mL).
- Procedure:
- Anthranilamide is suspended in an ice bath, and NaNO₂ is added gradually with stirring.
- The mixture is stirred at 0°C for 1 h, warmed to room temperature, and neutralized with 1 N NaOH.
- The precipitate is filtered, washed with water, and crystallized from methanol.
- Yield: 88%.
Method B (Anthranilohydrazide Route):
- Reagents: Anthranilohydrazide (7.5 g, 0.05 mol), NaNO₂ (3.9 g), 2 N HCl (15 mL).
- Procedure:
- NaNO₂ is added to an ice-cold solution of anthranilohydrazide in HCl.
- After 5 min, the mixture is neutralized with Na₂CO₃, filtered, and crystallized from methanol.
- Yield: 65%.
Key Characterization:
- ¹H-NMR (CDCl₃): δ 11.92 (bs, NH), 8.32 (d, J = 7.6 Hz), 8.16 (d, J = 8.0 Hz), 7.96 (t, J = 8.0 Hz), 7.80 (t, J = 7.2 Hz).
- MS (MALDI): m/z = 170 [M + Na]⁺.
Functionalization of the Benzotriazinone Core
Methyl Esterification via Alkylation
The hydroxyl group at position 3 of the benzotriazinone is alkylated to introduce the methyl ester functionality.
Procedure:
- Reagents: Benzotriazinone (3 , 0.15 g, 1.0 mmol), K₂CO₃ (2.0 mmol), methyl chloroacetate (0.12 mL, 1.0 mmol), DMF (30 mL).
- Steps:
- The benzotriazinone is dissolved in DMF with K₂CO₃.
- Methyl chloroacetate is added, and the mixture is heated at 100°C for 12 h.
- The product is precipitated with ice/water, filtered, and crystallized from ethanol.
- Yield: 70–75%.
Mechanistic Insight:
- The reaction proceeds via nucleophilic substitution (Sₙ2), where the deprotonated hydroxyl group attacks the electrophilic methyl chloroacetate.
Synthesis of 2-(3,4-Dimethoxyphenyl)acetic Acid
Coupling of Dimethoxybenzaldehyde with Malonic Acid
A modified Knoevenagel condensation is employed:
- Reagents: 3,4-Dimethoxybenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), piperidine (catalyst), ethanol.
- Procedure:
- The aldehyde and malonic acid are refluxed in ethanol with piperidine for 6 h.
- The product is acidified with HCl, extracted with ethyl acetate, and recrystallized.
- Yield: 82%.
Final Esterification: Coupling Benzotriazinone with 2-(3,4-Dimethoxyphenyl)acetic Acid
Carbodiimide-Mediated Coupling (EDCI/HOBt)
This method ensures high regioselectivity and minimal racemization:
Procedure:
- Reagents:
- Benzotriazinone-methyl ester (6a , 1.0 equiv).
- 2-(3,4-Dimethoxyphenyl)acetic acid (1.2 equiv).
- EDCI·HCl (1.5 equiv), DMAP (0.1 equiv), anhydrous CH₂Cl₂.
- Steps:
- Reagents are dissolved in CH₂Cl₂ under N₂ at 0°C.
- EDCI·HCl is added, and the mixture is stirred at 0°C for 30 min, then at room temperature for 24 h.
- The crude product is washed with 2.0 M HCl, saturated NaHCO₃, and brine.
- Purification via recrystallization (CH₂Cl₂/EtOAc) yields the final compound.
- Yield: 76%.
Optimization Notes:
- Excess EDCI·HCl ensures complete activation of the carboxylic acid.
- DMAP accelerates the reaction by stabilizing the acyloxyphosphonium intermediate.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
- HPLC: >98% purity (C₁₈ column, MeOH/H₂O = 70:30, λ = 254 nm).
- Elemental Analysis:
Calculated: C, 61.73%; H, 4.85%; N, 13.50%.
Found: C, 61.68%; H, 4.82%; N, 13.47%.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Diazotization (A) | Anthranilamide, NaNO₂ | 0°C → RT, 1 h | 88 | High yield, scalable |
| Diazotization (B) | Anthranilohydrazide | 0°C, 5 min | 65 | Faster, lower cost |
| EDCI Coupling | EDCI·HCl, DMAP | CH₂Cl₂, 24 h | 76 | High regioselectivity |
| Alkylation | K₂CO₃, DMF | 100°C, 12 h | 70 | Simple setup |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions to introduce additional oxo groups or to form other oxidized derivatives.
Reduction: : The nitro groups in the triazine ring can be reduced to amino groups using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, chromic acid.
Reduction: : Lithium aluminum hydride.
Substitution: : Bromine, chlorination reagents.
Major Products Formed:
Depending on the reaction, major products can include various oxidized or substituted derivatives of the original compound.
Scientific Research Applications
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate has diverse applications:
Chemistry: : Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biological assays.
Industry: : Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interactions with specific molecular targets, such as enzymes or receptors. It can inhibit or modulate the activity of these targets by binding to their active sites, thus influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Substituent Effects on Activity
- Methoxy vs. Hydroxy Groups : The 3,4-dimethoxyphenyl group in the target compound contrasts with caffeic acid’s 3,4-dihydroxyphenyl system. Methoxy groups reduce oxidative degradation compared to hydroxy groups, improving pharmacokinetic stability .
- Ester vs. Amide Linkages : Amide derivatives (e.g., N-(3,4-dimethoxyphenethyl)-propanamide) exhibit prolonged half-lives due to resistance to esterase cleavage, whereas ester-based compounds like the target may have faster metabolic clearance .
Pharmacological Profiles
- α-Glucosidase Inhibition: Benzotriazinone sulfonamides (e.g., 5b) outperform acarbose in inhibition, suggesting the triazinone core is critical for binding to enzyme active sites .
- GPR139 Agonism: TAK-041, an acetamide analog, demonstrates efficacy in mouse models of social interaction deficits, linking the benzotriazinone scaffold to central nervous system targets .
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is a derivative of the triazinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a triazinone core combined with a methoxy-substituted phenylacetate moiety. This unique arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 440330-47-2 |
The primary biological activity of this compound is attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the cholinergic signaling pathway. By inhibiting these enzymes, the compound increases the levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and providing neuroprotective effects.
Anticancer Activity
Research indicates that compounds with a triazinone core exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in various cancer cell lines.
- A study reported that triazine derivatives showed cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective potential:
- Neuroprotection against oxidative stress : In cellular models exposed to H₂O₂-induced oxidative stress, compounds similar to this one exhibited significant protective effects on neuronal cells .
- Acetylcholinesterase inhibition : The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Case Studies and Research Findings
- Study on Alzheimer's Disease : A series of synthesized triazinone derivatives were evaluated for their AChE inhibitory activity. One derivative demonstrated an IC50 value lower than that of donepezil, a standard treatment for Alzheimer's .
- Antimicrobial Activity : Compounds derived from triazinones have shown promising antimicrobial activity against various bacterial strains. In one study, derivatives exhibited MIC values as low as 12.5 µg/ml against Staphylococcus aureus .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications to the phenyl group can significantly enhance bioactivity. For example, introducing electron-donating groups improved AChE inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
